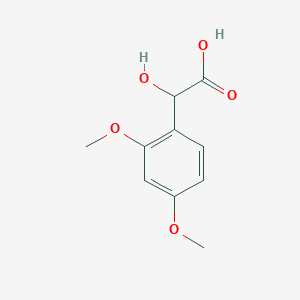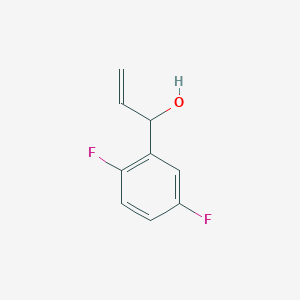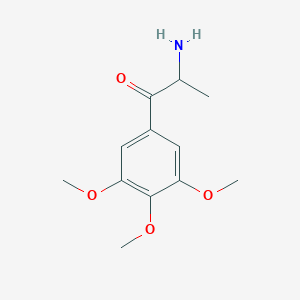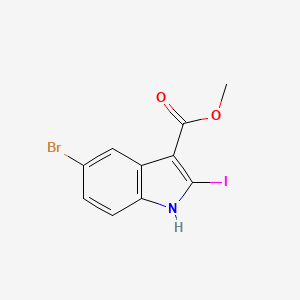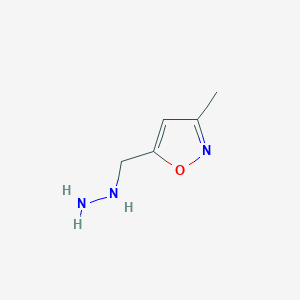
5-(Hydrazinylmethyl)-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydrazinylmethyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with hydrazine derivatives. One common method is the condensation reaction between 3-methylisoxazole-5-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydrazinylmethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and amines.
Substitution: Various substituted isoxazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Hydrazinylmethyl)-3-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coordination complexes with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Hydrazinylmethyl)-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylisoxazole: The parent compound without the hydrazinylmethyl group.
5-(Aminomethyl)-3-methylisoxazole: Similar structure with an amino group instead of a hydrazinyl group.
5-(Hydroxymethyl)-3-methylisoxazole: Similar structure with a hydroxyl group instead of a hydrazinyl group.
Uniqueness
5-(Hydrazinylmethyl)-3-methylisoxazole is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing the compound’s versatility in synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(3-methyl-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3 |
InChI-Schlüssel |
NALFOSIVTMSAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


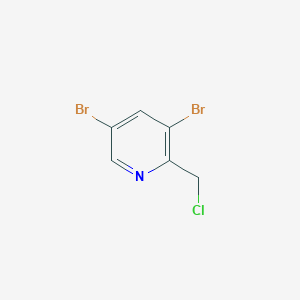
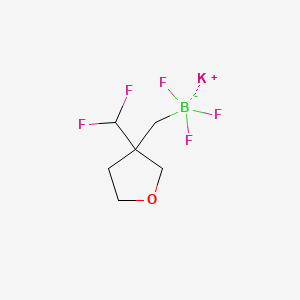
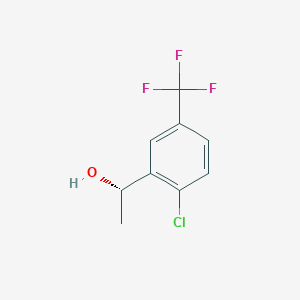
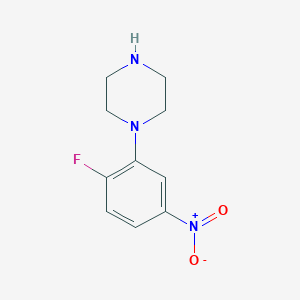
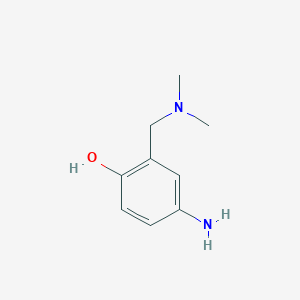
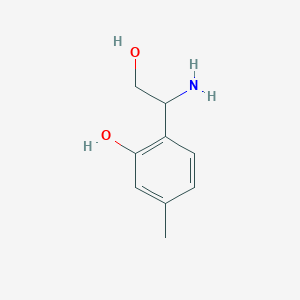
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
